(3-Amino-7-hydroxy-1-benzofuran-2-yl)(phenyl)methanone
Description
(3-Amino-7-hydroxy-1-benzofuran-2-yl)(phenyl)methanone is a benzofuran-derived compound featuring a phenyl methanone group at the C2 position, an amino (-NH₂) substituent at C3, and a hydroxyl (-OH) group at C7. Its molecular formula is C₁₅H₁₁NO₃ (inferred from structural analogs), with a molecular weight of 253.26 g/mol.
Properties
CAS No. |
301538-51-2 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(3-amino-7-hydroxy-1-benzofuran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C15H11NO3/c16-12-10-7-4-8-11(17)14(10)19-15(12)13(18)9-5-2-1-3-6-9/h1-8,17H,16H2 |
InChI Key |
ZGAUYGWURKFNCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C(=CC=C3)O)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Design
The conventional synthesis of (3-Amino-7-hydroxy-1-benzofuran-2-yl)(phenyl)methanone employs 2-hydroxybenzonitriles and 2-bromoacetophenones as primary precursors. These substrates undergo a one-pot cascade reaction involving C–C and C–O bond formation, facilitated by cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at ambient temperature.
Reaction Conditions and Optimization
Key parameters include:
-
Base stoichiometry : Increasing Cs₂CO₃ from 1.0 to 2.0 equivalents enhances reaction rates, reducing completion time from 12 hours to 10–20 minutes while improving yields from 69% to 92%.
-
Solvent selection : DMF outperforms alternatives like acetonitrile or tetrahydrofuran due to its high polarity and ability to stabilize intermediates.
-
Scalability : Gram-scale reactions demonstrate robustness, with yields consistently exceeding 85% under optimized conditions.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the phenolic oxygen on the α-carbon of 2-bromoacetophenone, followed by intramolecular cyclization and elimination of hydrogen bromide (HBr). Cs₂CO₃ acts as both a base and a phase-transfer catalyst, promoting deprotonation and stabilizing transition states.
Microwave-Assisted Synthesis
Methodology and Advantages
Microwave (MW) irradiation offers a rapid, energy-efficient alternative for synthesizing benzofuran derivatives. Starting from dihydroxyacetophenone (DHA) precursors, this method utilizes alkyl halides under sealed-vessel conditions at 165°C and 17–19 bars pressure.
Reaction Parameters and Selectivity
-
Time-dependent outcomes : Shorter irradiation periods (3 hours) yield mixtures of benzofuran esters and 3-methylbenzofurans, while extended durations (6 hours) favor exclusive 3-methylbenzofuran formation.
-
Environmental benefits : MW synthesis reduces solvent consumption by 60% and energy input by 70% compared to conventional thermal methods.
Limitations and Yield Considerations
While MW methods achieve moderate yields (20–25% for fluorescent derivatives like 8a and 9a ), they excel in producing structurally diverse analogs through precise control of reaction time and temperature.
Catalytic Systems and Base Optimization
Role of Cs₂CO₃ in Conventional Synthesis
Cesium carbonate’s efficacy stems from its:
Alternative Catalysts
Screening of metal carbonates (e.g., K₂CO₃, Na₂CO₃) revealed inferior performance, with yields dropping below 50% due to slower reaction kinetics and increased byproduct formation.
Mechanistic Pathways and Intermediate Characterization
Isolation of Key Intermediates
The intermediate 2-(2-oxo-2-phenylethoxy)benzonitrile (3a′ ) was characterized via:
Cyclization vs. Rearrangement Pathways
Competing pathways under MW conditions include:
-
Tandem alkylation-cyclization : Dominant in shorter reactions, producing ester derivatives.
-
Thermal rearrangement : Favored in prolonged MW exposure, leading to methyl-substituted benzofurans.
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
(3-Amino-7-hydroxy-1-benzofuran-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated derivatives .
Scientific Research Applications
(3-Amino-7-hydroxy-1-benzofuran-2-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Amino-7-hydroxy-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to four analogs with modifications in substituents, aromatic systems, or appended functional groups (Table 1).
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Halogenation vs. In contrast, the hydroxyl group in the target compound improves polarity (logP ≈ 1.8 estimated), favoring solubility and hydrogen-bond interactions .
Benzofuran vs. Thiadiazole Systems :
- Compounds like C1 () replace the benzofuran core with thiadiazole-linked phenyl groups, significantly increasing molecular weight (627.76 g/mol) and introducing heterocyclic nitrogen atoms. These modifications correlate with broad-spectrum antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus), suggesting thiadiazole moieties enhance target binding .
Amino and Hydroxy Positioning: The simpler analog (2-amino-4-hydroxyphenyl)(phenyl)methanone () lacks the benzofuran system, resulting in a smaller molecular weight (213.23 g/mol). The amino and hydroxy groups on the phenyl ring may limit steric hindrance, favoring interactions with flat binding pockets compared to the benzofuran scaffold .
Salt Formation and Solubility: The dimethylaminopropoxy-substituted analog () forms a 2-butenadioate salt, increasing solubility in polar solvents. This highlights the role of salt formation in optimizing bioavailability for charged compounds .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for (3-Amino-7-hydroxy-1-benzofuran-2-yl)(phenyl)methanone, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves multi-step pathways, such as Friedel-Crafts acylation or Suzuki coupling, followed by functional group modifications. For example, NaH in THF has been used to deprotonate phenolic hydroxyl groups in benzofuran intermediates, enabling alkylation or acylation . Optimization of base strength (e.g., K₂CO₃ vs. NaH) and solvent polarity (DMF vs. THF) can significantly influence regioselectivity and yield. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the target compound .
Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : The hydroxy (-OH) and amino (-NH₂) protons appear as broad singlets (δ 9–12 ppm for -OH; δ 5–6 ppm for -NH₂). Aromatic protons in the benzofuran and phenyl rings show splitting patterns between δ 6.5–8.5 ppm .
- IR Spectroscopy : Stretching vibrations for -OH (~3200 cm⁻¹), -NH₂ (~3400 cm⁻¹), and carbonyl (C=O, ~1650 cm⁻¹) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, with cleavage at the ketone bridge (C=O) common .
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides bond lengths, angles, and torsion angles. For instance, the dihedral angle between the benzofuran and phenyl rings can clarify conjugation effects. ORTEP-3 visualization aids in identifying hydrogen-bonding networks involving -OH and -NH₂ groups .
Advanced Research Questions
Q. What computational strategies predict the reactivity of the amino and hydroxy groups during derivatization?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the amino group’s lone pair (HOMO) may favor electrophilic substitution, while the hydroxy group’s acidity (pKa ~10) suggests potential for O-alkylation. Molecular docking studies (AutoDock Vina) can simulate interactions with biological targets, guiding functionalization for enhanced activity .
Q. How do structural modifications influence biological activity, based on structure-activity relationship (SAR) studies?
- Methodological Answer : SAR studies compare derivatives with varied substituents. For example:
- Antimicrobial Activity : Nitro or halogen substituents at the 5-position of benzofuran enhance activity against Gram-positive bacteria (MIC ≤ 2 µg/mL) by disrupting membrane integrity .
- Antioxidant Potential : Electron-donating groups (-OCH₃, -OH) improve radical scavenging (IC₅₀ ≤ 50 µM in DPPH assays) via resonance stabilization of phenoxyl radicals .
Q. How can discrepancies between theoretical and experimental data in crystallographic studies be resolved?
- Methodological Answer : Discrepancies in bond lengths/angles may arise from dynamic effects (e.g., crystal packing). Refinement protocols in SHELXL can incorporate anisotropic displacement parameters and twin-law corrections for twinned crystals. R-factor convergence (< 5%) and residual electron density maps (< 0.5 eÅ⁻³) validate structural accuracy. Comparative analysis with Cambridge Structural Database (CSD) entries for similar benzofurans provides benchmark metrics .
Q. What strategies optimize reaction conditions to mitigate byproduct formation during synthesis?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions in acylation steps .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) improve regioselectivity.
- In-situ Monitoring : TLC or HPLC-MS at intermediate stages identifies byproducts early, enabling protocol adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
